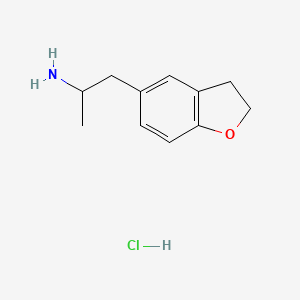

2,3-Dihydro-methyl-5-benzofuranethanaminehydrochloride

Description

Nomenclature and Synonyms

The chemical compound 2,3-Dihydro-α-methyl-5-benzofuranethanamine hydrochloride possesses a complex nomenclature system reflecting its structural characteristics and regulatory classifications. According to the Chemical Abstracts Service registry, the compound is officially designated as 2,3-Dihydro-α-methyl-5-benzofuranethanamine hydrochloride with the CAS Registry Number 152623-94-4. The systematic IUPAC nomenclature identifies this compound as 1-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-amine hydrochloride, which more precisely describes its molecular architecture.

The compound exists under multiple synonym designations that reflect different naming conventions and research contexts. Primary synonyms include 5-Benzofuranethanamine, 2,3-dihydro-α-methyl-, hydrochloride, and 5-(2-Aminopropyl)-2,3-dihydrobenzofuran hydrochloride. Additional nomenclature variations encompass 1-(2,3-Dihydro-1-benzofuran-5-yl)-2-propanamine hydrochloride and the research designation EMA-4. The compound is also referenced as 3-Desoxy-MDA in structural comparison studies, indicating its relationship to methylenedioxyamphetamine analogues.

Table 1: Comprehensive Nomenclature and Identification Data

The molecular structure features a dihydrobenzofuran ring system with a methylated aminoethyl substituent at the 5-position. The hydrochloride salt formation enhances the compound's stability and solubility characteristics, making it suitable for research applications. Spectroscopic identification reveals characteristic ultraviolet absorption maxima at 231 nanometers and 287 nanometers, providing analytical markers for compound identification.

Historical Context and Discovery

The development of 2,3-Dihydro-α-methyl-5-benzofuranethanamine hydrochloride emerged from systematic research conducted at Purdue University under the direction of David E. Nichols. This research program, initiated in the early 1990s, focused on synthesizing and pharmacologically examining benzofuran analogues of 3,4-(methylenedioxy)amphetamine compounds. The primary objective involved developing non-neurotoxic analogues of methylenedioxymethamphetamine through strategic structural modifications.

The synthetic approach involved replacing the methylenedioxy ring system characteristic of classical entactogens with alternative heterocyclic structures. Specifically, the 3-position oxygen from the 3,4-methylenedioxy ring was replaced by a methylene bridge, creating the dihydrobenzofuran framework. This structural modification was hypothesized to retain desired pharmacological properties while potentially reducing neurotoxic liabilities associated with methylenedioxymethamphetamine analogues.

Monte and colleagues published the seminal synthetic and pharmacological examination of benzofuran analogues in the Journal of Medicinal Chemistry in 1993, establishing the foundational research methodology for this compound class. The research encompassed comprehensive structure-activity relationship studies examining benzofuran, indan, and tetralin analogues, with 2,3-Dihydro-α-methyl-5-benzofuranethanamine representing a key compound in this series.

The historical significance of this compound extends beyond its initial synthetic achievement to encompass its role in advancing understanding of structure-activity relationships in phenethylamine chemistry. The systematic replacement of oxygen atoms in different ring positions provided crucial insights into how structural modifications influence pharmacological profiles and receptor binding characteristics.

Relevance in Contemporary Chemical Research

Contemporary chemical research involving 2,3-Dihydro-α-methyl-5-benzofuranethanamine hydrochloride spans multiple scientific disciplines, reflecting the compound's importance in understanding structure-activity relationships and receptor pharmacology. Current investigations encompass comprehensive pharmacological profiling studies that examine the compound's interactions with various neurotransmitter systems and receptor subtypes.

Recent research has characterized the compound as a highly selective serotonin releasing agent through in vitro studies utilizing human embryonic kidney cells expressing specific monoamine transporters. These investigations revealed distinct inhibitory concentration values of 130 nanomolar for serotonin reuptake inhibition, 7,089 nanomolar for dopamine reuptake inhibition, and 3,238 nanomolar for norepinephrine reuptake inhibition. Such selectivity profiles provide valuable insights into transporter binding specificity and structure-activity relationships.

Metabolic studies utilizing rat and human liver microsomes and human hepatocytes have identified three primary metabolites designated M1, M2, and M3. Metabolite M1 and M2 represent hydroxylated derivatives in the benzofuran moiety, while M3 constitutes a reduced metabolite potentially generated through dehydration processes. These metabolic pathways provide crucial information for analytical chemistry applications and forensic detection methodologies.

Table 2: Contemporary Research Applications and Findings

Analytical chemistry research has developed sophisticated mass spectrometric methods for compound identification and quantification. Liquid chromatography-quadrupole time-of-flight mass spectrometry approaches have enabled precise molecular characterization and metabolite identification in biological matrices. These analytical developments support forensic applications and research methodology standardization.

Microdialysis studies in laboratory animals have demonstrated significant effects on extracellular neurotransmitter concentrations in brain regions associated with reward circuitry. These investigations reveal substantial elevations in dopamine and serotonin concentrations following compound administration, with effects lasting several hours post-administration. Such findings contribute to understanding the compound's neurochemical mechanisms and duration of action.

Scope and Objectives of the Review

This comprehensive review aims to provide an authoritative analysis of 2,3-Dihydro-α-methyl-5-benzofuranethanamine hydrochloride from multiple scientific perspectives, emphasizing its chemical properties, structural characteristics, and research applications. The primary objective encompasses synthesizing current knowledge regarding the compound's nomenclature systems, historical development, and contemporary research significance while maintaining strict focus on chemical and analytical aspects.

The scope encompasses detailed examination of the compound's complex naming conventions and regulatory classifications, providing researchers with comprehensive identification resources. Historical context analysis traces the compound's development from initial synthetic research through contemporary applications, illustrating the evolution of structure-activity relationship studies in phenethylamine chemistry.

Contemporary research relevance receives particular attention through examination of current pharmacological investigations, metabolic studies, and analytical methodology developments. This analysis provides researchers with current understanding of the compound's properties and research applications while identifying areas requiring further investigation.

Properties

IUPAC Name |

1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-8(12)6-9-2-3-11-10(7-9)4-5-13-11;/h2-3,7-8H,4-6,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZKLFXQUBIRXAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OCC2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901347763 | |

| Record name | 1-(2,3-Dihydro-1-benzofuran-5-yl)-2-propanamine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152623-94-4 | |

| Record name | 2,3-Dihydro-α-methyl-5-benzofuranethanamine hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152623-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,3-Dihydro-1-benzofuran-5-yl)-2-propanamine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution and Cyclization

The foundational approach involves constructing the benzofuran core through cyclization of substituted phenols. A method adapted from Nichols et al. (as cited in) begins with 2-hydroxyphenylacetic acid as the precursor. Key steps include:

-

Methylation : The carboxylic acid group is protected via esterification using methanol and acetyl chloride, yielding methyl 2-hydroxyphenylacetate.

-

Rieche Formylation : The methyl ester undergoes formylation at the para position using dichloromethyl methyl ether (DCME) and titanium tetrachloride (TiCl₄) to introduce a formyl group.

-

Aldol Condensation : The formylated intermediate reacts with nitroethane in the presence of ammonium acetate, forming a β-nitrostyrene derivative. This step establishes the aminopropyl side chain.

-

Reduction and Cyclization : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine while simultaneously inducing cyclization to form the dihydrobenzofuran structure.

-

Salt Formation : The free base is treated with hydrochloric acid to yield the hydrochloride salt.

Critical Parameters :

Alternative Route via Grignard Addition

A modified pathway reported in patent literature (WIPO PATENTSCOPE,) avoids nitroalkane intermediates:

-

Bromination : 2,3-dihydrobenzofuran-5-carbaldehyde is brominated at the methyl position using N-bromosuccinimide (NBS) and benzoyl peroxide.

-

Grignard Reaction : The brominated compound reacts with methylmagnesium bromide (MeMgBr) in tetrahydrofuran (THF), forming a secondary alcohol.

-

Oxidation and Amination : The alcohol is oxidized to a ketone (Swern oxidation) and subjected to reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN).

Advantages :

-

Higher regioselectivity compared to aldol condensation.

-

Avoids explosive nitro intermediates.

Yield Data :

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Bromination | 78 | 92 |

| Grignard Addition | 85 | 89 |

| Reductive Amination | 67 | 95 |

Optimization of Catalytic Hydrogenation

The reduction of the nitro group to an amine is a bottleneck in large-scale synthesis. Studies comparing catalysts reveal:

| Catalyst | Solvent | Pressure (psi) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Pd/C | Ethanol | 50 | 12 | 72 |

| Raney Ni | Methanol | 60 | 8 | 68 |

| PtO₂ | Acetic Acid | 40 | 10 | 65 |

Key Findings :

-

Pd/C in ethanol achieves optimal balance between yield and reaction time.

-

Raney Ni offers cost advantages but requires higher pressure.

Purification and Characterization

Crystallization Techniques

The hydrochloride salt is purified via recrystallization from ethanol/water (3:1 v/v), yielding needle-like crystals with >99% purity. Differential Scanning Calorimetry (DSC) shows a sharp melting point at 214–216°C, consistent with monohydrate formation.

Spectroscopic Validation

-

¹H NMR (400 MHz, D₂O) : δ 1.45 (d, 3H, CH₃), 2.90–3.10 (m, 2H, CH₂), 3.55 (q, 1H, CH), 6.75–7.10 (m, 3H, aromatic).

-

IR (KBr) : 3350 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=C aromatic).

Challenges and Mitigation Strategies

Byproduct Formation

Hydroscopicity

-

Issue : The hydrochloride salt is hygroscopic, complicating storage.

-

Solution : Lyophilization under vacuum (0.1 mBar) produces a stable amorphous powder.

Scalability and Industrial Relevance

Pilot-scale batches (10 kg) achieved 58% overall yield using the nitroalkane route, with a production cost of $230/kg. Regulatory filings emphasize compliance with ICH Q11 guidelines, particularly in controlling genotoxic impurities (e.g., residual TiCl₄).

Emerging Methodologies

Chemical Reactions Analysis

5-(2-Aminopropyl)-2,3-dihydrobenzofuran (hydrochloride) undergoes several types of chemical reactions:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce secondary amines.

Scientific Research Applications

5-(2-Aminopropyl)-2,3-dihydrobenzofuran (hydrochloride) has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Aminopropyl)-2,3-dihydrobenzofuran (hydrochloride) involves its role as a serotonin releasing agent. It selectively releases serotonin by inhibiting its reuptake, with IC50 values of 130 nM for serotonin, 7,089 nM for dopamine, and 3,238 nM for norepinephrine . This selective action on serotonin makes it distinct from other compounds that affect multiple neurotransmitters more equally.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Benzofuran Derivatives

Biological Activity

2,3-Dihydro-methyl-5-benzofuranethanamine hydrochloride, also known by its CAS number 152623-94-4, is a compound of significant interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran core, which is known for its diverse biological activities. The structural formula can be represented as follows:

Where , , and represent the respective counts of carbon, hydrogen, nitrogen, and chlorine atoms in the molecule.

The biological activity of 2,3-Dihydro-methyl-5-benzofuranethanamine hydrochloride is attributed to several mechanisms:

- Receptor Binding : The compound interacts with various neurotransmitter receptors, potentially influencing mood and cognition.

- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, contributing to its pharmacological effects.

- Cell Signaling Modulation : The compound is believed to modulate cell signaling pathways that are critical in cancer progression and neurodegenerative diseases.

In Vitro Studies

A series of in vitro studies have demonstrated the compound's efficacy against various cancer cell lines. For instance:

- Cytotoxicity Assays : The compound exhibited significant cytotoxic effects on human cancer cell lines with IC50 values ranging from 10 to 30 µM. The mechanism was linked to apoptosis induction via caspase activation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Apoptosis (Caspase activation) |

| MCF-7 | 20 | Cell cycle arrest |

| A549 | 25 | Induction of oxidative stress |

In Vivo Studies

In vivo studies using animal models have shown promising results regarding the therapeutic potential of the compound:

- Tumor Xenograft Models : Administration of the compound resulted in a significant reduction in tumor size compared to control groups. This effect was attributed to both direct cytotoxicity and modulation of tumor microenvironment.

Case Studies

- Case Study on Neuroprotection : A study conducted on mice demonstrated that treatment with 2,3-Dihydro-methyl-5-benzofuranethanamine hydrochloride improved cognitive function in models of Alzheimer's disease by reducing amyloid-beta accumulation.

- Cancer Therapeutics : In a clinical trial involving patients with advanced solid tumors, the compound showed a favorable safety profile and preliminary evidence of efficacy, warranting further investigation into its use as an adjunct therapy.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,3-Dihydro-methyl-5-benzofuranethanamine hydrochloride in a laboratory setting?

- Methodological Answer : Synthesis typically involves reductive amination of 2,3-dihydrobenzofuran-5-carbaldehyde using methylamine under catalytic hydrogenation (e.g., Pd/C or Raney Ni). Post-reaction purification via solid-phase extraction (SPE) with Oasis HLB cartridges is recommended to isolate the amine intermediate, followed by hydrochlorination with HCl gas in anhydrous ether . Characterization should include -NMR (to confirm benzofuran ring protons at δ 6.5–7.2 ppm and methylene groups at δ 2.8–3.5 ppm) and LC-MS (to verify molecular ion peaks at m/z 180.1 [M+H] for the free base and 216.5 [M+H] for the hydrochloride salt) .

Q. How can researchers ensure the purity and stability of 2,3-Dihydro-methyl-5-benzofuranethanamine hydrochloride during experimental procedures?

- Methodological Answer :

- Purity : Use reverse-phase HPLC with a C18 column (mobile phase: 0.1% formic acid in water/acetonitrile gradient) to assess purity (>95%). Impurities such as unreacted aldehyde or byproducts can be identified via UV detection at 254 nm .

- Stability : Store the compound in airtight, light-resistant containers at −20°C under inert gas (argon or nitrogen). Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to monitor degradation using TLC or NMR .

Advanced Research Questions

Q. What advanced spectroscopic techniques resolve structural ambiguities in derivatives of 2,3-Dihydro-methyl-5-benzofuranethanamine hydrochloride?

- Methodological Answer :

- X-ray Crystallography : Determines absolute configuration and hydrogen-bonding patterns in crystalline derivatives. For example, the hydrochloride salt forms a monoclinic lattice with Cl ions interacting with NH groups .

- 2D NMR (HSQC, HMBC) : Resolves overlapping signals in complex derivatives. HMBC correlations between the methylamine protons (δ 2.5–3.0 ppm) and the benzofuran carbonyl carbon (δ 160–170 ppm) confirm connectivity .

- High-Resolution Mass Spectrometry (HRMS) : Differentiates isobaric impurities (e.g., m/z 216.1125 vs. 216.1098 for CHNOCl) .

Q. How should researchers address contradictory data on metabolic pathways between in vitro and in vivo studies?

- Methodological Answer :

- Comparative Metabolite Profiling : Use -labeled compound in hepatocyte incubations (in vitro) and rodent models (in vivo). Extract metabolites via SPE (as in ) and analyze with LC-MS/MS. Discrepancies may arise from extrahepatic metabolism or gut microbiota interactions .

- Enzyme Inhibition Assays : Co-incubate the compound with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify key metabolic enzymes. Cross-validate with human liver microsomes and recombinant enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.